
Bencil (clorosulfonil)carbamato
Descripción general
Descripción
Benzyl (chlorosulfonyl)carbamate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of carbamic acid and features a benzyl group attached to a chlorosulfonylcarbamate moiety
Aplicaciones Científicas De Investigación
Benzyl (chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of carbamate derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It is known that carbamates, a class of compounds to which benzyl (chlorosulfonyl)carbamate belongs, typically act by forming a carbamate group with a target molecule . This interaction can lead to various changes in the target molecule’s function, depending on the specific nature of the target and the environment in which the interaction occurs .
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical processes, including the formation of peptide bonds in proteins
Result of Action
It is known that carbamates can have a variety of effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of Benzyl (chlorosulfonyl)carbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl (chlorosulfonyl)carbamate can be synthesized through the reaction of benzyl alcohol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{ClSO}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{SO}_2\text{Cl} ]
Industrial Production Methods: In an industrial setting, the production of benzyl (chlorosulfonyl)carbamate involves the use of large-scale reactors where benzyl alcohol and chlorosulfonyl isocyanate are combined under optimized conditions. The reaction is monitored to maintain the appropriate temperature and pressure, ensuring maximum yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: In the presence of water, benzyl (chlorosulfonyl)carbamate can hydrolyze to form benzyl carbamate and sulfur dioxide.
Reduction: The compound can be reduced to form benzyl carbamate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild temperature
Major Products Formed:
Substitution Products: Various carbamate derivatives
Hydrolysis Products: Benzyl carbamate, sulfur dioxide
Reduction Products: Benzyl carbamate
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.
Ethyl (chlorosulfonyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, leading to different reactivity and applications.
Methyl (chlorosulfonyl)carbamate: Contains a methyl group, resulting in distinct chemical properties and uses.
Uniqueness: Benzyl (chlorosulfonyl)carbamate is unique due to the presence of both a benzyl group and a chlorosulfonyl group. This combination imparts specific reactivity and versatility, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives sets it apart from other carbamate compounds.
Propiedades
IUPAC Name |
benzyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYQDOKTDVISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565888 | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-13-5 | |
| Record name | Phenylmethyl N-(chlorosulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89979-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(chlorosulfonyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


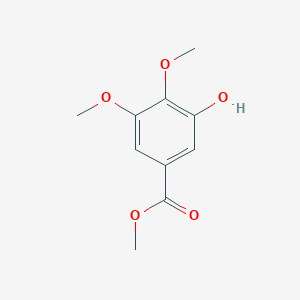
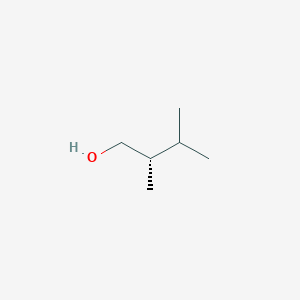
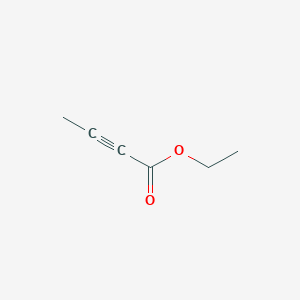
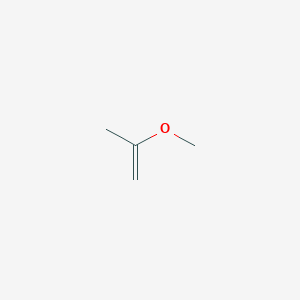
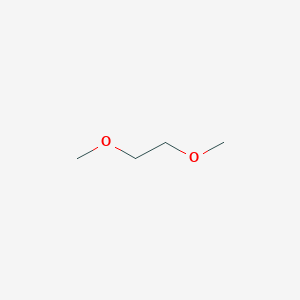

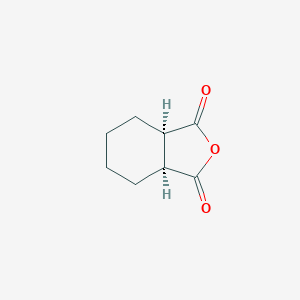
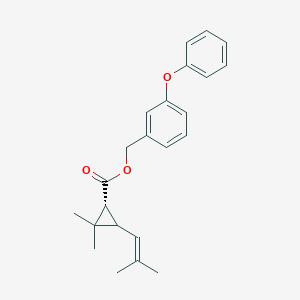
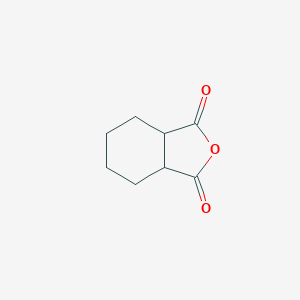
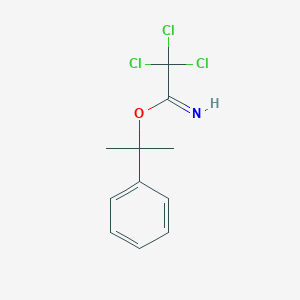
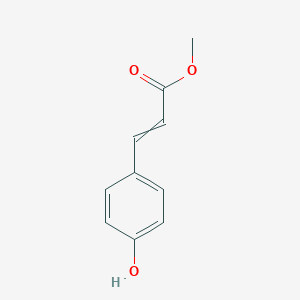
![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)
